2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
Brand Name:
Vulcanchem
CAS No.:
37672-04-1
VCID:
VC0127156
InChI:
InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20)
SMILES:
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O
Molecular Formula:
C16H14ClN3O
Molecular Weight:
299.75 g/mol
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
CAS No.: 37672-04-1
Reference Standards
VCID: VC0127156
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
CAS No. | 37672-04-1 |
---|---|
Product Name | 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol |
Molecular Formula | C16H14ClN3O |
Molecular Weight | 299.75 g/mol |
IUPAC Name | 2-(aminomethyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |
Standard InChI | InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20) |
Standard InChIKey | AVPAYZANVNXCCK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O |
Canonical SMILES | C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O |
PubChem Compound | 181536 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume